molecular formula C10H11ClN2O B8642174 7-Chloro-3-ethyl-3,4-dihydro-quinoxalin-2-ol

7-Chloro-3-ethyl-3,4-dihydro-quinoxalin-2-ol

Cat. No. B8642174
M. Wt: 210.66 g/mol
InChI Key: FGXACBKOFGXPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716290B2

Procedure details

To a solution of 2-((3-chloro-2-nitrophenyl)amino)butanoic acid (1.5 Kg, 5.8 mol), 4 N aq. HCl (4.35 L, 17.4 mol) and EtOH (5.3 L) was added SnCl2.2H2O (3.93 Kg, 17.4 mol). The reaction mixture was heated to reflux for 5 h. At this time LC-MS analysis showed that the reaction was complete. After cooling to rt the reaction mixture was evaporated under reduced pressure. The resulting residue was cooled to 0° C. using an ice-water bath and an aqueous solution of 10 N KOH (12 L, 180 mol) was carefully added with vigorous stirring. After filtration to remove insoluble solids, the filtrate was extracted with DCM (2×10 L) washed with water, brine, dried over anhydrous Na2SO4, and evaporated under reduced pressure to give 8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.1 Kg) as a yellow solid, which was used without further purification. 1H NMR (DMSO-d6) δ ppm 9.70 (s, 1H), 6.65-6.83 (m, 3H), 6.31-6.44 (m, 1H), 3.66-3.72 (m, 1H), 1.53-1.71 (m, 2H), 0.92 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=211.2 (M+1).
Quantity
1.5 kg
Type
reactant
Reaction Step One
Name
Quantity
4.35 L
Type
reactant
Reaction Step One
Quantity
3.93 kg
Type
reactant
Reaction Step One
Name
Quantity
5.3 L
Type
solvent
Reaction Step One
Name
Quantity
12 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:15]([O-])=O)=[C:4]([NH:8][CH:9]([CH2:13][CH3:14])[C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1.Cl.O.O.Cl[Sn]Cl.[OH-].[K+]>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:15][C:10](=[O:11])[CH:9]([CH2:13][CH3:14])[NH:8]2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.5 kg
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NC(C(=O)O)CC)[N+](=O)[O-]
Name
Quantity
4.35 L
Type
reactant
Smiles
Cl
Name
Quantity
3.93 kg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
5.3 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12 L
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting residue was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with DCM (2×10 L)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2NC(C(NC12)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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